4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol
Description
4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and an amino group, as well as a phenol group.
Properties
CAS No. |
927966-69-6 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.3 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-6-phenylpyrimidine, which is then reacted with aniline derivatives under specific conditions to form the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol can be compared with other pyrimidine derivatives, such as:
4-methyl-6-phenylpyrimidin-2-amine: This compound has a similar pyrimidine structure but lacks the phenol group, which may affect its reactivity and biological activity.
4,6-dimethylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
